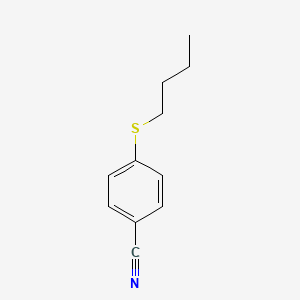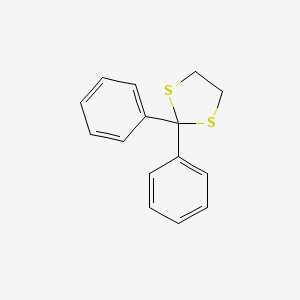![molecular formula C13H15ClN2 B8731901 4-(5-chloro-[1H]-indol-3-yl)-piperidine](/img/structure/B8731901.png)
4-(5-chloro-[1H]-indol-3-yl)-piperidine
Vue d'ensemble
Description
4-(5-chloro-[1H]-indol-3-yl)-piperidine is a chemical compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. The structure of this compound includes a chlorine atom at the 5th position and a piperidin-4-yl group at the 3rd position of the indole ring, making it a unique and interesting compound for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-chloro-[1H]-indol-3-yl)-piperidine can be achieved through several synthetic routes. One common method involves the reaction of 5-chloroindole with piperidine under specific conditions. The reaction typically requires a solvent such as dichloromethane (DCM) and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like chromatography can further enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(5-chloro-[1H]-indol-3-yl)-piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The chlorine atom at the 5th position can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding indole-3-carboxylic acid derivatives.
Reduction: Formation of 5-chloro-3-(piperidin-4-yl)-1H-indoline.
Substitution: Formation of 5-substituted indole derivatives.
Applications De Recherche Scientifique
4-(5-chloro-[1H]-indol-3-yl)-piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(5-chloro-[1H]-indol-3-yl)-piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-chloro-1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one: Another compound with a similar structure but different core ring system.
5-chloro-3-(piperidin-4-yl)-1H-indazole: Similar structure with an indazole core instead of indole.
Uniqueness
4-(5-chloro-[1H]-indol-3-yl)-piperidine is unique due to its specific substitution pattern and the presence of both chlorine and piperidin-4-yl groups. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C13H15ClN2 |
|---|---|
Poids moléculaire |
234.72 g/mol |
Nom IUPAC |
5-chloro-3-piperidin-4-yl-1H-indole |
InChI |
InChI=1S/C13H15ClN2/c14-10-1-2-13-11(7-10)12(8-16-13)9-3-5-15-6-4-9/h1-2,7-9,15-16H,3-6H2 |
Clé InChI |
MVDXZCKFTCOBAO-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1C2=CNC3=C2C=C(C=C3)Cl |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-4-methyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B8731828.png)
![3-Methylbenzo[d]isothiazol-6-ol](/img/structure/B8731849.png)
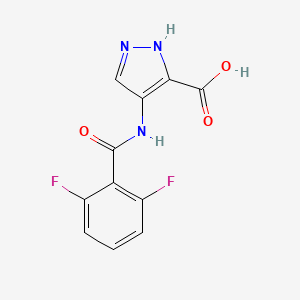
![2,3-Dimethyl-6-nitroimidazo[1,2-a]pyridine](/img/structure/B8731856.png)
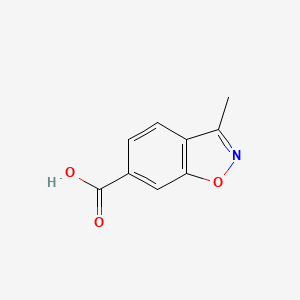

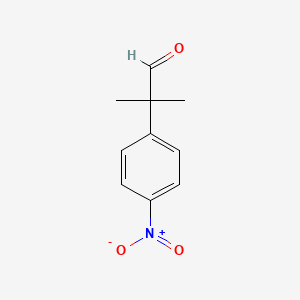
![3-(sec-Butyl)-2-ethylpyrazolo[1,5-a]pyridine](/img/structure/B8731887.png)

![1-[1-(2,4-Dimethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B8731913.png)

